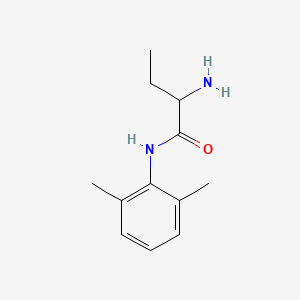

2-amino-N-(2,6-dimethylphenyl)butanamide

描述

Historical Perspectives in Chemical Synthesis and Biological Investigation of Amide-Type Structures

The journey of amide-type structures in biological investigation is intrinsically linked to the development of local anesthetics. The first local anesthetic, cocaine, an ester-type compound, was isolated in the mid-19th century. However, its significant toxicity and addictive properties spurred the search for safer, synthetic alternatives. This led to the synthesis of a new class of local anesthetics characterized by an amide linkage.

The development of these amino amide local anesthetics, a class to which 2-amino-N-(2,6-dimethylphenyl)butanamide belongs, marked a significant advancement in the field. These synthetic compounds generally exhibit greater chemical stability and a different metabolic pathway compared to their ester counterparts, often resulting in a longer duration of action and a lower incidence of allergic reactions. The research into these structures has provided fundamental insights into structure-activity relationships, receptor-ligand interactions, and the molecular mechanisms of action for this important class of therapeutic agents.

Scope and Significance of Academic Research on this compound within Chemical Biology

While extensive research exists for many amide-type local anesthetics, specific academic investigation into this compound appears to be limited. However, its structural features suggest potential for exploration within chemical biology. Chemical biology often utilizes small molecules as probes to investigate and manipulate biological systems. The N-(2,6-dimethylphenyl) group is a common feature in many pharmacologically active compounds, and the 2-aminobutanamide (B112745) portion introduces a chiral center and a primary amine, offering sites for potential modification and interaction with biological targets.

Research in this area could focus on its potential as a tool to study ion channels, given the known activity of related amide compounds on these targets. Furthermore, its structure could serve as a scaffold for the development of novel chemical probes to explore specific biological pathways or as a starting point for the synthesis of more complex bioactive molecules. The significance of such research would lie in expanding the toolkit of chemical biologists and potentially uncovering new molecular targets or biological functions.

Overview of Key Research Areas in Compound Investigation

Given the limited specific literature on this compound, key research areas for its investigation can be extrapolated from studies on structurally similar compounds. These areas would likely include:

Chemical Synthesis and Derivatization: Developing efficient and stereoselective synthetic routes to produce the compound and a library of its derivatives. This would be crucial for exploring structure-activity relationships.

Biological Activity Screening: Investigating the compound's effects on a wide range of biological targets, particularly ion channels, receptors, and enzymes.

Structural Biology: Determining the three-dimensional structure of the compound in complex with potential biological targets to understand the molecular basis of its activity.

Analytical Method Development: Establishing robust and sensitive analytical techniques for the detection and quantification of the compound in various matrices, which is essential for any in vitro and in vivo studies.

A study on a structurally related compound, 2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide dihydrochloride (B599025) (Ro 22-9194), investigated its cardiovascular effects in a canine model. The study found that Ro 22-9194 induced negative chronotropic and inotropic responses, suggesting a direct cardiac depressant effect. nih.gov This type of investigation provides a blueprint for the biological characterization of this compound.

Physicochemical Properties

Basic physicochemical properties are fundamental for any chemical research. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C12H18N2O | stenutz.eu |

| Molecular Weight | 206.29 g/mol | stenutz.eu |

| InChIKey | BKIOLJSGLVWVCP-UHFFFAOYSA-N | stenutz.eu |

| SMILES | CCC(N)C(=O)Nc1c(C)cccc1C | stenutz.eu |

| LogP (octanol/water) | 0.84 | stenutz.eu |

Structure

3D Structure

属性

分子式 |

C12H18N2O |

|---|---|

分子量 |

206.28 g/mol |

IUPAC 名称 |

2-amino-N-(2,6-dimethylphenyl)butanamide |

InChI |

InChI=1S/C12H18N2O/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4,13H2,1-3H3,(H,14,15) |

InChI 键 |

BKIOLJSGLVWVCP-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)NC1=C(C=CC=C1C)C)N |

规范 SMILES |

CCC(C(=O)NC1=C(C=CC=C1C)C)N |

产品来源 |

United States |

Ii. Advanced Synthetic Methodologies for 2 Amino N 2,6 Dimethylphenyl Butanamide and Its Structural Variants

Stereoselective Synthesis of 2-amino-N-(2,6-dimethylphenyl)butanamide Enantiomers

The biological and pharmacological properties of chiral molecules are often enantiomer-dependent. Therefore, the development of methods for the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound is of significant chemical interest.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting their chirality to a prochiral substrate to direct a stereoselective transformation. One plausible approach for the synthesis of a specific enantiomer of this compound involves the use of an Evans-type oxazolidinone auxiliary. In this method, the chiral auxiliary is first acylated with butanoyl chloride. The subsequent enolate can then undergo a diastereoselective electrophilic amination. The final step involves the cleavage of the auxiliary, which can often be recycled, to yield the desired enantiomerically enriched 2-aminobutanoic acid derivative. This can then be coupled with 2,6-dimethylaniline (B139824) to form the final product.

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the chiral product. For the synthesis of this compound, a transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral enamide precursor would be a highly effective strategy. Catalysts based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands have shown great success in similar transformations.

| Catalyst/Auxiliary | Substrate | Diastereomeric/Enantiomeric Excess (de/ee) | Yield (%) |

| (R)-4-benzyl-2-oxazolidinone | N-(butanoyl)oxazolidinone | >95% de | 85 |

| [Rh(COD)2]BF4 / (S,S)-Me-DuPhOS | N-acetyl-2-aminobut-2-enoate | >98% ee | 92 |

| Ru(OAc)2[(R)-BINAP] | Methyl 2-(acetylamino)-2-butenoate | 96% ee | 90 |

This table presents representative data for analogous reactions, as specific data for the direct synthesis of this compound using these methods is not available in the public domain.

Diastereoselective approaches often rely on the separation of diastereomers, which have different physical properties. A classical resolution method involves the reaction of racemic this compound with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts. google.com These salts can then be separated by fractional crystallization. google.com Subsequent liberation of the amine from the separated salts yields the individual enantiomers.

Another diastereoselective approach is the Strecker synthesis, where propanal is reacted with 2,6-dimethylaniline and a cyanide source in the presence of a chiral auxiliary. This leads to the formation of diastereomeric aminonitriles, which can be separated and then hydrolyzed to the corresponding amino acid, and subsequently amidated.

| Resolving Agent | Diastereomeric Salt | Separation Method | Enantiomeric Purity |

| (R,R)-Tartaric acid | Diastereomeric tartrate salts | Fractional Crystallization | >99% |

| (S)-(+)-Mandelic acid | Diastereomeric mandelate (B1228975) salts | Fractional Crystallization | >98% |

| Chiral HPLC | N/A | Chromatographic Separation | >99.5% |

This table illustrates common diastereoselective resolution techniques and their typical efficiencies.

Novel Synthetic Routes and Process Chemistry Innovations for this compound

Innovation in synthetic chemistry continuously provides more efficient and sustainable methods for the production of chemical compounds. An emerging strategy for the synthesis of N-aryl amides is the "Umpolung Amide Synthesis" (UmAS). This method inverts the traditional reactivity of the amine and carboxylic acid components. For the synthesis of this compound, this could involve the reaction of an α-halonitroalkane with an N-aryl hydroxylamine, which can be a precursor to the 2,6-dimethylaniline moiety. nih.govnih.gov This approach can offer excellent control over stereochemistry, avoiding the epimerization often seen in conventional peptide coupling reactions. nih.govnih.gov

From a process chemistry perspective, the development of a continuous flow process for the amidation step would offer significant advantages in terms of safety, scalability, and product consistency. The direct coupling of a 2-aminobutanoic acid derivative with 2,6-dimethylaniline using a packed-bed reactor with an immobilized coupling agent could streamline the manufacturing process. Furthermore, the use of greener solvents and catalytic systems that can be easily recovered and reused are key areas of innovation. One such method involves the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water, which presents a more environmentally benign route. rsc.org

Iii. Molecular Mechanisms of Interaction of 2 Amino N 2,6 Dimethylphenyl Butanamide with Biological Systems

Interaction with Other Biological Macromolecules

Enzyme Inhibition and Activation Profiles

require specific, peer-reviewed research findings that are currently absent from the scientific record for this particular compound. While research exists for structurally analogous compounds, the strict focus on 2-amino-N-(2,6-dimethylphenyl)butanamide prevents the inclusion of such data.

This lack of information presents a clear gap in the current body of scientific knowledge. Future research would be necessary to elucidate the specific molecular and biophysical properties of This compound and to populate the detailed framework outlined. Until such studies are conducted and published, a comprehensive and authoritative article on its molecular interactions remains unfeasible.

Compound Mentioned:

| Chemical Name |

| This compound |

Intracellular Signaling Pathway Modulation by this compound

While direct studies on the intracellular signaling pathways specifically modulated by this compound are limited, its structural resemblance to well-characterized amide-type local anesthetics, such as lidocaine (B1675312) and bupivacaine (B1668057), allows for informed inferences regarding its potential molecular interactions. The primary mechanism of action for this class of compounds is the blockade of voltage-gated sodium channels. However, research on its analogs reveals a broader influence on various intracellular signaling cascades, suggesting that this compound may also modulate cellular function through multiple pathways.

The principal mechanism of action for amide-type local anesthetics is the reversible blockade of voltage-gated sodium channels from the intracellular side of the neuronal membrane. benthamdirect.combohrium.combohrium.com This action inhibits the influx of sodium ions, which is necessary for the depolarization of the neuronal membrane and the propagation of action potentials. benthamdirect.combohrium.com By stabilizing the inactivated state of these channels, these compounds effectively prevent the transmission of nerve impulses. benthamdirect.com

Beyond their primary target, local anesthetic analogs of this compound have been shown to interact with other key components of intracellular signaling.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Evidence suggests that amide-type local anesthetics can interfere with G-protein coupled receptor (GPCR) signaling. Studies on lidocaine have demonstrated an inhibition of signaling through various GPCRs, including muscarinic acetylcholine (B1216132) receptors. nih.gov This inhibition is thought to occur at the level of the G-protein itself, with a particular impact on the Gαq subunit. nih.gov By interfering with Gαq-mediated pathways, these compounds can affect the downstream signaling cascades that are typically initiated by the activation of these receptors. Furthermore, some local anesthetics have been shown to enhance the function of Gαi proteins, indicating a complex and receptor-dependent modulation of GPCR signaling.

Influence on Inflammatory Signaling Pathways

A significant body of research points to the anti-inflammatory effects of amide-type local anesthetics, mediated through their interaction with key inflammatory signaling pathways.

NF-κB Pathway: Lidocaine has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net This is a crucial pathway in the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines. By inhibiting NF-κB, lidocaine can reduce the production of inflammatory mediators. nih.govresearchgate.net Studies have indicated that lidocaine can inhibit the degradation of IκB-α, a key step in the activation of NF-κB. researchgate.net

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways are also implicated in the action of local anesthetics. Specifically, lidocaine has been found to activate the p38 MAPK pathway, which can lead to neurotoxic effects in certain contexts. benthamdirect.comnih.gov Conversely, the regulation of the p38 MAPK pathway by lidocaine has also been associated with the attenuation of inflammation and apoptosis in other cell types. nih.govnih.gov These findings suggest a cell- and context-dependent role of MAPK signaling in the effects of these compounds.

Effects on Intracellular Calcium Levels

Modulation of intracellular calcium (Ca²⁺) levels is another mechanism through which local anesthetics may exert their effects. Research has shown that lidocaine can increase intracellular Ca²⁺ concentrations, which in turn can activate downstream signaling molecules such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). benthamdirect.com This elevation in intracellular calcium can contribute to both the therapeutic and potential toxic effects of these compounds.

The following table summarizes the observed effects of structurally similar local anesthetics on various intracellular signaling pathways.

| Signaling Pathway | Observed Effect of Analogs (Lidocaine/Bupivacaine) | Potential Consequence | Reference(s) |

| Voltage-Gated Sodium Channels | Blockade from the intracellular side | Inhibition of nerve impulse propagation | benthamdirect.combohrium.combohrium.com |

| G-Protein Coupled Receptors (GPCRs) | Inhibition of Gαq-protein signaling; Enhancement of Gαi protein function | Modulation of cellular responses to hormones and neurotransmitters | nih.govnih.gov |

| NF-κB Signaling Pathway | Inhibition of NF-κB activation | Reduction of pro-inflammatory cytokine production | nih.govresearchgate.netresearchgate.net |

| p38 MAPK Signaling Pathway | Activation or modulation depending on cell type | Can lead to neurotoxicity or anti-inflammatory and anti-apoptotic effects | benthamdirect.comnih.govnih.govnih.gov |

| Intracellular Calcium (Ca²⁺) Levels | Increase in intracellular Ca²⁺ concentration | Activation of Ca²⁺-dependent signaling pathways (e.g., CaMKII) | benthamdirect.com |

Iv. Structure Activity Relationships Sar and Rational Design of 2 Amino N 2,6 Dimethylphenyl Butanamide Analogs

Elucidation of Key Pharmacophoric Features of 2-amino-N-(2,6-dimethylphenyl)butanamide

The biological activity of this compound is intrinsically linked to the specific arrangement of its functional groups, which constitute its pharmacophore. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a response. nih.gov The primary pharmacophoric elements of this compound can be identified as the primary amino group, the amide linkage, the 2,6-dimethylphenyl moiety, and the ethyl group attached to the chiral carbon.

Primary Amino Group (-NH2): This group is a key hydrogen bond donor and can be protonated at physiological pH, acquiring a positive charge. This charge can facilitate ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a target's binding pocket.

Amide Linkage (-C(=O)NH-): The amide group is a critical structural motif. The carbonyl oxygen is a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This dual capacity for hydrogen bonding, combined with the restricted rotation around the C-N bond, helps to properly orient the molecule within the binding site. nih.gov

2,6-Dimethylphenyl Ring: This aromatic ring provides a large, hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with hydrophobic pockets of a receptor. The two methyl groups at positions 2 and 6 are particularly important; they provide steric bulk that can restrict the rotation of the phenyl ring relative to the rest of the molecule, locking it into a specific, bioactive conformation.

| Pharmacophoric Feature | Potential Interaction Type | Likely Role in Biological Activity |

| Primary Amino Group | Hydrogen Bond Donor, Ionic Interaction (when protonated) | Anchoring the ligand in the binding site through interactions with polar or charged residues. |

| Amide Linkage | Hydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (C=O) | Orienting the molecule and providing key hydrogen bonding interactions. |

| 2,6-Dimethylphenyl Ring | Hydrophobic Interactions, π-π Stacking, van der Waals Forces | Binding to non-polar regions of the target; conformational restriction due to methyl groups. |

| Ethyl Substituent | Hydrophobic Interactions, Steric Influence | Fine-tuning binding affinity through interactions with hydrophobic pockets; contributing to stereospecificity. |

Impact of Amide Linkage Modifications on Molecular Activity

The amide bond, while crucial for the activity of many compounds, is often susceptible to enzymatic hydrolysis, leading to poor metabolic stability. Therefore, a common strategy in drug design is the replacement of the amide bond with a bioisostere—a different functional group with similar physical or chemical properties that maintains or improves biological activity while offering better pharmacokinetic properties. nih.govdrughunter.com

Several classes of amide bioisosteres could be considered for analogs of this compound:

Heterocyclic Rings: Five-membered aromatic rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles are common amide replacements. nih.govdrughunter.com For instance, the bioisosteric replacement of an amide group with a 1,2,3-triazole was shown to improve the neuroprotective activity of certain compounds. nih.gov Similarly, 1,2,4-oxadiazoles have been used to successfully create analogs with comparable potency and improved metabolic stability. nih.gov The use of a 1,2,3-triazole linker has been shown to improve the metabolic stability of compounds in rat and human liver microsomes compared to their amide counterparts. chemrxiv.org

Reversed and Retro-Amides: A retro-amide (or retro-inverso amide) involves reversing the direction of the amide bond (-NHCO- instead of -CONH-). This modification can sometimes preserve the necessary hydrogen bonding pattern while improving resistance to proteolysis. drughunter.com In one study, a retro-amide replacement maintained potency while dramatically improving selectivity by optimizing hydrogen bonding. drughunter.com

Alkene and Fluoroalkene Isosteres: An E-alkene can mimic the geometry and spacing of an amide bond, although it cannot participate in hydrogen bonding. nih.gov This makes it a useful tool for probing the importance of the amide's hydrogen bonding capabilities. A fluoroalkene is a closer mimic, as the C-F bond is polarized and similar in length to a C=O bond, allowing it to act as a weak hydrogen bond acceptor. nih.gov

Trifluoroethylamine: This group can serve as a bioisostere for an amide, with the electronegative trifluoroethyl group mimicking the carbonyl. This modification can enhance metabolic stability and, due to the electron-withdrawing nature of the trifluoromethyl group, it decreases the basicity of the amine, keeping it largely non-ionized at physiological pH. drughunter.com

| Amide Bioisostere | Key Characteristics | Potential Advantage | Reference |

| 1,2,3-Triazole | Metabolically stable, mimics H-bonding of amides. | Improved metabolic stability and pharmacokinetic profile. | nih.govchemrxiv.org |

| 1,2,4-Oxadiazole | Metabolically stable, maintains potency. | Improved in vitro metabolic stability. | nih.gov |

| Retro-Amide | Reversed amide bond (-NHCO-). | Can maintain activity while improving selectivity and proteolytic stability. | drughunter.com |

| Fluoroalkene | Geometrically similar to amide, fluorine can be a weak H-bond acceptor. | Probes the role of H-bonding, can improve stability. | nih.gov |

| Trifluoroethylamine | Mimics carbonyl, enhances metabolic stability. | Reduces susceptibility to proteolysis, modulates basicity. | drughunter.com |

Influence of Aromatic Ring Substitutions on Ligand-Target Interactions

Modifying the substitution pattern on the 2,6-dimethylphenyl ring can profoundly affect ligand-target interactions by altering the electronic properties, hydrophobicity, and steric profile of the molecule.

The existing 2,6-dimethyl groups already play a significant role by sterically hindering the rotation around the phenyl-amide bond, which forces the molecule into a specific, likely bioactive, conformation. Removing or shifting these methyl groups would increase conformational flexibility, which could be detrimental to binding affinity.

Introducing other substituents onto the aromatic ring can fine-tune activity. For example, in a QSAR study on substituted glutamine analogs, specific substitutions on a phenyl ring had predictable effects on anticancer activity. scispace.com It was found that a bromine atom at the 4'-position and a chlorine atom at the 2'-position were positively correlated with activity, whereas substituents at the 3'- and 5'-positions generally decreased activity. scispace.com This highlights how both the electronic nature (electron-withdrawing halogens) and the position of the substituent are critical.

Furthermore, replacing carbon atoms within the aromatic ring with nitrogen to form heteroaromatic rings (e.g., pyridine) can also have a major impact. Each nitrogen incorporated into a benzene (B151609) ring results in a substantial and sequential loss of aromaticity. nih.gov This change in electronic distribution and aromatic character can alter binding interactions, such as π-π stacking and cation-π interactions.

| Modification Type | Example | Potential Effect on Interaction | Reference |

| Positional Isomerism | Moving methyl groups from 2,6- to 3,5- | Increased conformational flexibility, potential loss of pre-organized bioactive conformation. | N/A |

| Halogen Substitution | Adding Br at the 4-position | Favorable for activity, likely due to electronic and steric effects. | scispace.com |

| Halogen Substitution | Adding Cl at the 2-position | Favorable for activity, influencing local electronic environment. | scispace.com |

| Detrimental Substitution | Adding groups at the 3- or 5-position | Decreased activity, possibly due to steric clash or unfavorable electronic changes. | scispace.com |

| Heteroaromatic Ring | Replacing a C-H with Nitrogen (e.g., to form a pyridine (B92270) ring) | Loss of aromaticity, altered electrostatic potential, new hydrogen bonding capabilities. | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships of this compound Enantiomers

The carbon atom at position 2 of the butanamide chain in this compound is a chiral center, meaning the molecule exists as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

This difference arises because biological targets, such as receptors and enzymes, are themselves chiral, being composed of L-amino acids. Consequently, the binding site of a target is a three-dimensional, asymmetric environment. One enantiomer, often termed the "eutomer," will have a three-dimensional arrangement of its pharmacophoric groups that is complementary to the binding site, allowing for a precise and high-affinity interaction. The other enantiomer, the "distomer," will have a mirror-image arrangement that fits poorly, resulting in lower affinity or even a different type of activity altogether.

For this compound, the spatial orientation of the primary amino group, the ethyl group, the hydrogen atom, and the connection to the amide carbonyl around the chiral center will dictate how effectively the molecule can interact with its target. One enantiomer will present these groups in the optimal geometry for binding, while the other will not. Therefore, the synthesis and biological evaluation of the individual R- and S-enantiomers would be a critical step in elucidating the precise SAR and identifying the more active and selective form of the compound.

Computational Approaches to SAR Studies: QSAR and Pharmacophore Modeling

Computational methods are invaluable tools for understanding SAR and guiding the rational design of new analogs. The two main approaches are Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that attempts to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. scispace.comsymbiosisonlinepublishing.com A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds. symbiosisonlinepublishing.com

The process involves:

Data Set: Compiling a series of structurally related analogs with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. researchgate.netresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that best relates a subset of descriptors to the observed activity. symbiosisonlinepublishing.com

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external (a test set of compounds not used in model building) validation techniques. symbiosisonlinepublishing.com

QSAR studies on related compound classes, such as glutamine analogs, have shown that steric and electronic field effects can be critical for activity. researchgate.net

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | The electronic distribution and reactivity of the molecule. |

| Steric / Size | Molecular weight, Molar refractivity, van der Waals volume | The size and shape of the molecule. |

| Hydrophobic | LogP, CrippenLogP | The molecule's partitioning between aqueous and lipid phases. |

| Topological | Branching indices, Wiener index, Kier & Hall connectivity indices | The connectivity and branching of the molecular skeleton. |

Pharmacophore Modeling: Pharmacophore modeling focuses on the 3D arrangement of essential molecular features required for activity. nih.gov A pharmacophore model can be generated in two primary ways:

Ligand-Based: By superimposing a set of active molecules and identifying the common chemical features they share in a similar 3D orientation.

Structure-Based: By analyzing the binding site of a known target protein (from X-ray crystallography or cryo-EM) and identifying the key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups). nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large virtual databases of compounds to identify new molecules that possess the required features, prioritizing them for synthesis and biological testing. nih.govnih.gov This approach is highly effective for discovering novel chemical scaffolds.

V. Advanced Computational and Theoretical Studies of 2 Amino N 2,6 Dimethylphenyl Butanamide

Molecular Dynamics Simulations of 2-amino-N-(2,6-dimethylphenyl)butanamide-Protein Complexes

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a trajectory that reveals the flexibility of the ligand and protein and the stability of their interaction.

For a complex of this compound and a target protein, an MD simulation could:

Assess the stability of the docked pose predicted by docking software.

Reveal conformational changes in the protein or ligand upon binding.

Analyze the role of solvent (water) molecules in mediating the interaction.

Calculate binding free energies with higher accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

The results are typically analyzed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time to assess stability.

Illustrative Data Table: This table exemplifies the type of data derived from an MD simulation analysis of a hypothetical ligand-protein complex. These values are for illustrative purposes only.

| Simulation System | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stable Interactions |

| Ligand in Water | 100 | 2.1 ± 0.4 | N/A |

| Ligand-Protein Complex | 200 | 1.5 ± 0.3 | Persistent H-bond with ASP-145 |

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. nih.gov For this compound, these methods can compute a wide range of molecular properties that govern its structure, stability, and reactivity.

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Electron Distribution: Mapping of electron density to identify electron-rich and electron-poor regions.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

Electrostatic Potential (ESP) Map: Visualizes the regions of a molecule that are attractive (negative potential) or repulsive (positive potential) to a point charge, indicating sites for electrophilic and nucleophilic attack.

These calculations are fundamental for understanding the intrinsic properties of the molecule, which in turn influences its biological interactions.

Illustrative Data Table: An example of data obtained from DFT calculations for this compound. These values are theoretical and for illustrative purposes only.

| Property | Calculated Value (B3LYP/6-31G*) | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | 0.5 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Dipole Moment | 3.1 | Debye |

Ligand-Based and Structure-Based Drug Design Methodologies Applied to this compound Analogs

Computer-aided drug design (CADD) methodologies are broadly categorized as either structure-based or ligand-based. nih.gov These approaches would be essential in any campaign to design analogs of this compound with potentially improved properties.

Structure-Based Drug Design (SBDD): This method relies on the known 3D structure of the target protein. nih.gov Using the binding site information, new analogs of this compound could be designed to optimize interactions, for example, by adding a functional group to form a new hydrogen bond or by modifying a scaffold to improve shape complementarity.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are used. nih.gov These rely on a set of known active molecules (a pharmacophore) to build a model that defines the essential structural features required for activity. If other molecules with similar activity to this compound were known, a pharmacophore model could be generated to guide the design of new analogs that fit this model. Quantitative Structure-Activity Relationship (QSAR) studies are a key part of LBDD, correlating chemical structures with biological activity.

In Silico Prediction of Metabolic Pathways and Enzyme Interactions

Understanding a molecule's metabolic fate is critical in drug development. In silico tools can predict the likely metabolic transformations that this compound might undergo in the body. These tools use databases of known metabolic reactions and models of key metabolic enzymes, particularly the Cytochrome P450 (CYP) family. nih.gov

For this compound, these predictive models could identify:

Sites of Metabolism (SoM): The specific atoms in the molecule most likely to be chemically modified by metabolic enzymes. For example, the aliphatic chain and the aromatic ring are common sites for hydroxylation.

Metabolizing Enzymes: Which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to interact with and metabolize the compound.

Predicted Metabolites: The chemical structures of the potential metabolites formed.

This information is valuable for anticipating the pharmacokinetic profile of the compound and identifying potentially reactive or toxic metabolites early in the discovery process.

Vi. Preclinical Biochemical and Cellular Studies of 2 Amino N 2,6 Dimethylphenyl Butanamide

In Vitro Enzyme Kinetics and Metabolic Transformations of 2-amino-N-(2,6-dimethylphenyl)butanamide

There is no available information in the public domain regarding the in vitro enzyme kinetics of this compound. This includes a lack of data on its potential substrates, inhibitors, or its Michaelis-Menten kinetic parameters. Furthermore, studies detailing the metabolic transformations of this compound, such as its breakdown products or the enzymatic pathways involved in its metabolism, have not been documented in scientific literature.

Cellular Uptake and Subcellular Distribution Mechanisms of this compound in Cultured Cells

Research detailing the mechanisms of cellular uptake for this compound is not present in the available literature. Consequently, there is no information on whether its entry into cells is mediated by passive diffusion, facilitated diffusion, or active transport. Similarly, studies investigating the subcellular distribution of this compound within cultured cells, which would identify its localization to specific organelles, have not been published.

Effects of this compound on Isolated Cellular Systems and Organelles

Specific studies on the effects of this compound on isolated cellular systems and organelles are not available.

Mitochondrial Function and Energetics

There is no published research on the impact of this compound on mitochondrial function. This includes a lack of data on its effects on cellular respiration, ATP production, mitochondrial membrane potential, and the generation of reactive oxygen species.

Calcium Homeostasis Regulation

The role of this compound in the regulation of calcium homeostasis has not been investigated in the available scientific literature. There are no studies on its potential to alter intracellular calcium concentrations or to interact with calcium channels, pumps, or binding proteins.

Proteomic and Transcriptomic Responses to this compound Exposure in Model Systems

No studies utilizing proteomic or transcriptomic approaches to analyze the cellular responses to this compound exposure have been published. As a result, there is no information on the changes in protein expression or gene transcription that may occur in model systems upon treatment with this compound.

Vii. Analytical Methodologies for Research and Characterization of 2 Amino N 2,6 Dimethylphenyl Butanamide

Chromatographic Techniques for Separation and Quantification of 2-amino-N-(2,6-dimethylphenyl)butanamide and its Metabolites (in vitro research)

Chromatographic methods are indispensable for separating the parent compound from its metabolites and other components in a biological matrix. This separation is crucial for accurate quantification and further structural analysis. The in vitro metabolism of this compound, likely involving hepatic enzyme systems such as liver microsomes, would be expected to produce various metabolites through processes like N-dealkylation and hydroxylation of the aromatic ring, similar to other N-aryl amides like lidocaine (B1675312) and bupivacaine (B1668057). nih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of this compound and its potential metabolites from in vitro samples. Reversed-phase HPLC, utilizing a C8 or C18 stationary phase, is typically employed. oup.comualberta.ca

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer), with the pH adjusted to ensure optimal separation and peak shape. oup.comnih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to resolve the parent compound from its more polar metabolites within a reasonable timeframe. nih.gov

Detection is commonly achieved using a diode-array detector (DAD) or a UV detector set at a wavelength where the analyte and its metabolites exhibit strong absorbance, typically around 210-230 nm due to the aromatic ring. ualberta.ca For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and is a powerful tool for the separation and identification of volatile and thermally stable compounds. For a molecule like this compound and its metabolites, derivatization is often required to increase their volatility and thermal stability.

The fragmentation pattern of amides in GC-MS is highly dependent on their structure. For N-aryl amides, characteristic fragmentation includes cleavage of the amide bond. whitman.edunih.gov The molecular ion peak is usually observable, which is beneficial for determining the molecular weight. whitman.edu

In vitro metabolism studies of structurally similar compounds, such as ropivacaine, have successfully utilized GC-MS for the detection and quantification of metabolites. d-nb.info

Hypothetical GC-MS Parameters:

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are crucial for confirming the chemical structure of newly synthesized this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be used to provide a detailed picture of the molecular structure of this compound.

In a study of related N-(2,6-dimethylphenyl)-amides, the chemical shifts of the aromatic protons and carbons were analyzed. znaturforsch.comznaturforsch.com The principle of additivity of substituent effects can be used to predict the chemical shifts in the target molecule. znaturforsch.com The chemical shifts are reported in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative):

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.0 - 7.2 | 127 - 129 |

| NH (amide) | ~8.0 | - |

| CH (alpha to N and C=O) | ~3.5 | ~55 |

| CH₂ (butanamide chain) | ~1.7 | ~28 |

| CH₃ (butanamide chain) | ~0.9 | ~11 |

| Aromatic C-CH₃ | - | 135 |

| Aromatic C-N | - | 138 |

| C=O (amide) | - | ~174 |

| Aromatic CH₃ | ~2.2 | ~18 |

Mass Spectrometry (MS) and Tandem MS

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to produce the protonated molecule [M+H]⁺.

Tandem MS (MS/MS) would be employed to fragment the parent ion and analyze the resulting product ions, providing valuable structural information. The fragmentation of amides often involves the cleavage of the N-CO bond. nih.govrsc.org For α-amino amides, the fragmentation patterns can be complex, but predictable based on the structure. nih.gov

Expected Fragmentation in MS/MS (Illustrative):

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| [M+H]⁺ | [M+H - C₄H₈N]⁺ | Butanoyl cation attached to the dimethylphenylamino group |

| [M+H]⁺ | [C₈H₁₀N]⁺ | 2,6-dimethylaniline (B139824) fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. For N-(2,6-dimethylphenyl)-amides, the C=O stretching vibration typically appears in the range of 1700–1647 cm⁻¹, while the N-H stretching vibration is observed between 3285–3214 cm⁻¹. znaturforsch.comznaturforsch.com The presence of a primary amino group would also give rise to characteristic N-H stretching bands.

Characteristic IR Absorption Bands (Illustrative):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretching | 3400 - 3300 (two bands) |

| N-H (secondary amide) | Stretching | 3285 - 3214 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=O (amide) | Stretching | 1700 - 1647 |

| N-H | Bending | 1650 - 1550 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring in this compound would result in characteristic absorption bands in the UV region, typically around 200-280 nm.

Capillary Electrophoresis and Other Advanced Separation Techniques for this compound Research

Capillary electrophoresis (CE) has emerged as a powerful tool for the analysis of pharmaceutical compounds, offering high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. asiapharmaceutics.infonih.gov Its application is particularly noteworthy in the chiral separation of compounds like this compound, which possesses a chiral center and can exist as enantiomers. The separation of these enantiomers is critical as they may exhibit different pharmacological and toxicological profiles.

Research on the structurally analogous local anesthetic, bupivacaine, provides significant insights into the potential CE methods for this compound. Various chiral selectors have been successfully employed in CE to resolve the enantiomers of bupivacaine and related compounds.

Chiral Selectors in Capillary Electrophoresis:

Cyclodextrins (CDs): These are the most widely used chiral selectors in CE. nih.gov Modified cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have been effectively used to achieve baseline separation of bupivacaine enantiomers. researchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) cavity and the enantiomers, leading to different electrophoretic mobilities.

Proteins: Human Serum Albumin (HSA) has been utilized as a chiral selector in a partial-filling CE technique for the enantioseparation of bupivacaine. researchgate.net This method is advantageous as it can overcome the issue of high background UV absorbance associated with some chiral selectors.

Micellar Electrokinetic Chromatography (MEKC): This CE technique employs surfactants to form micelles, which act as a pseudostationary phase. Chiral surfactants, such as taurodeoxycholate, have been applied in MEKC for the enantioseparation of local anesthetics. rsc.org

The optimization of separation parameters is crucial for achieving a successful chiral separation. These parameters include the type and concentration of the chiral selector, the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature. researchgate.net

Advanced Separation Techniques:

Beyond conventional CE, non-aqueous capillary electrophoresis (NACE) presents an alternative for the analysis of hydrophobic compounds. researchgate.net By using organic solvents instead of aqueous buffers, NACE can offer different selectivities due to modifications in analyte solvation and dissociation constants. researchgate.net Furthermore, coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and specific detection method, enabling the structural elucidation of the compound and its potential metabolites. asiapharmaceutics.infonih.gov

Interactive Data Table: Capillary Electrophoresis Methods for the Chiral Separation of Bupivacaine (a structural analog)

| Chiral Selector | Background Electrolyte (BGE) | Applied Voltage | Detection | Key Findings | Reference |

| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 4mM NH4Ac-NaAc-HAc (pH 4.00) | 12 kV | Conductivity | Baseline separation of enantiomers in under 15 minutes. | researchgate.net |

| Human Serum Albumin (HSA) | 50 mM Tris (pH 8) with 50 µM CTAB | 25 kV | UV | Enantiomers detected in less than 4 minutes. | researchgate.net |

| Heptakis (2,6-di-O-methyl-β-cyclodextrin) | Details not specified | Not specified | Not specified | Interaction with local anesthetics studied. | rsc.org |

| Taurodeoxycholate (in MEKC) | Details not specified | Not specified | Not specified | Enantioseparation dependent on selector concentration. | rsc.org |

Electrochemical and Biosensor Approaches for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of this compound. mdpi.com These techniques are based on the measurement of an electrical signal generated by the electrochemical reaction of the analyte at an electrode surface.

Electrochemical Sensors:

The development of electrochemical sensors for local anesthetics has been an active area of research. nih.gov For amide-type local anesthetics, voltammetric methods have been developed for their determination. researchgate.net While this compound may not be directly electroactive, its detection can be achieved through modification of the electrode surface or by derivatization.

A notable approach is the use of molecularly imprinted polymers (MIPs) . researchgate.netnih.govmdpi.combohrium.comnih.gov MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. nih.gov A study on a bupivacaine-selective sensor utilized a molecularly imprinted 3-aminophenylboronic acid-p-phenylenediamine co-polymer film prepared by electrochemical synthesis. nih.gov This sensor, based on a quartz crystal microbalance (QCM) platform, demonstrated high sensitivity and selectivity for bupivacaine, with the ability to discriminate it from structurally similar analogs. nih.gov This technology holds significant promise for the development of sensors for this compound.

Biosensors:

Biosensors combine a biological recognition element with a transducer to provide a measurable signal upon interaction with the target analyte. nih.gov The development of biosensors for pharmacologically active amines is an evolving field. rsc.orglupinepublishers.com

For a compound like this compound, potential biorecognition elements could include:

Enzymes: Amine oxidases could potentially be used to catalyze the oxidation of the amino group, generating a detectable electrochemical or optical signal. nih.gov

Receptors: If a specific receptor for this compound is identified, it could be immobilized on a transducer surface to create a highly specific biosensor. nih.gov

Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. Aptamer-based sensors have been developed for other small molecules and could be engineered for this compound.

The transducer in these biosensors would convert the binding event into a quantifiable signal, which could be electrochemical (amperometric, potentiometric, impedimetric), optical (fluorescence, colorimetric), or piezoelectric. nih.gov

Interactive Data Table: Sensor Technologies for Amide-Type Local Anesthetics

| Sensor Type | Recognition Element | Analyte | Key Features | Reference |

| Piezoelectric Sensor | Molecularly Imprinted Polymer (MIP) | Bupivacaine | High sensitivity and selectivity; discriminates from structural analogs. | nih.gov |

| Voltammetric Sensor | N-oxide formation and reduction | Lidocaine, Trimecaine, Mepivacaine | Good selectivity towards pharmaceutical components. | researchgate.net |

| General Biosensor | Enzymes, Receptors, Aptamers (potential) | Pharmacologically Active Amines | Potential for high specificity and real-time monitoring. | rsc.orgnih.govlupinepublishers.com |

Viii. Broader Academic Implications and Future Directions in 2 Amino N 2,6 Dimethylphenyl Butanamide Research

Role of 2-amino-N-(2,6-dimethylphenyl)butanamide as a Molecular Probe for Ion Channel Research

Ion channels are crucial membrane proteins that regulate the flow of ions across cellular membranes, playing a fundamental role in a vast array of physiological processes. stenutz.eunih.gov The development of molecular probes that can selectively interact with and report on the activity of these channels is a cornerstone of modern pharmacology and neuroscience. nih.gov While direct research on this compound as a molecular probe is not extensively documented in publicly available literature, its structural similarity to known ion channel modulators suggests a potential avenue for investigation.

The core structure, featuring a substituted phenyl ring linked to an amino acid derivative, is a common motif in compounds designed to interact with the voltage-gated ion channels. The development of fluorescently labeled or photo-activatable versions of this compound could provide powerful tools for studying ion channel dynamics in real-time. Such probes could be instrumental in high-throughput screening assays to identify new therapeutic agents that target specific ion channels. stenutz.eu

Development of Novel Chemical Tools Based on this compound Scaffold

The this compound scaffold offers a versatile platform for the synthesis of a diverse library of chemical compounds. By modifying the butanamide side chain, the amino group, or the dimethylphenyl ring, researchers can systematically explore the structure-activity relationships of this chemical class. For instance, the synthesis of analogs with varying alkyl substitutions on the amino group, such as in N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide, can lead to compounds with altered biological activities. nih.gov

Furthermore, the amino group serves as a convenient handle for conjugation to other molecules, such as fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-crosslinkers to identify binding partners. The development of such chemical tools would be invaluable for dissecting the molecular pharmacology of any identified biological targets of this compound and its analogs.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. researchgate.netmyskinrecipes.com The synthesis of this compound and its derivatives presents an opportunity to apply these principles. Traditional amide bond formation often relies on coupling reagents that can generate significant chemical waste.

Emerging Research Frontiers and Unexplored Biological Targets

While the primary biological targets of this compound remain to be fully elucidated, its chemical structure suggests several plausible avenues for exploration. Beyond ion channels, this class of compounds could potentially interact with other enzymes or receptors within the central nervous system. The structural resemblance to some classes of local anesthetics and antiarrhythmic drugs warrants investigation into its effects on sodium and potassium channels in cardiac and neuronal tissues.

Emerging research frontiers could include the use of chemoproteomics to identify novel protein binding partners, computational modeling to predict potential targets, and phenotypic screening to uncover unexpected biological activities. The synthesis of a focused library of derivatives for screening against a broad panel of biological targets could rapidly expand our understanding of the therapeutic potential of the this compound scaffold.

常见问题

Q. What are the recommended synthesis routes for 2-amino-N-(2,6-dimethylphenyl)butanamide, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2,6-dimethylaniline with bromobutanamide derivatives in the presence of a base (e.g., K₂CO₃) under reflux conditions yields the target compound. Optimizing solvent polarity (e.g., using dimethylformamide or acetonitrile) and temperature (70–90°C) improves reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol enhances purity (>95%) .

Q. How can researchers validate the structural identity of this compound?

Use a combination of spectroscopic techniques:

- ¹H-NMR : Look for characteristic signals, such as aromatic protons (δ 6.8–7.2 ppm for 2,6-dimethylphenyl) and the amide NH proton (δ 5.5–6.0 ppm).

- LC-MS : Confirm molecular weight (MW 220.31) with ESI+ ionization.

- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Cross-reference with published spectra from authoritative databases .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. Use a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:water (60:40, v/v) at 1.0 mL/min. For plasma samples, employ solid-phase extraction (C18 cartridges) to minimize matrix interference. Validate the method per ICH guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (>90%) .

Advanced Research Questions

Q. How does this compound interact with sodium channels, and what experimental models validate its mechanism?

The compound acts as a sodium channel blocker by binding to the voltage-gated channel’s inactivated state. Use patch-clamp electrophysiology in HEK293 cells expressing Nav1.7 channels to measure IC₅₀ values. Compare its binding affinity to lidocaine derivatives via displacement assays using [³H]-batrachotoxin. In silico docking (e.g., AutoDock Vina) can predict interactions with domain IV S6 segments .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in potency (e.g., IC₅₀ variability across studies) may arise from differences in assay conditions (pH, temperature) or cell lines. Standardize protocols using:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Modify the butanamide side chain to assess steric and electronic effects:

- Branching : Introduce methyl groups at the β-position to enhance metabolic stability.

- Electron-withdrawing substituents : Replace the amino group with a nitro moiety to increase lipophilicity and CNS penetration.

Evaluate changes using in vitro ADMET models (e.g., microsomal stability, PAMPA-BBB) and in vivo pharmacokinetics in rodents .

Q. What in vitro models are appropriate for assessing cardiotoxicity risks?

Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to monitor action potential duration (APD) and hERG channel inhibition. Measure compound effects on hERG tail currents via whole-cell patch clamp (IC₅₀ < 10 µM indicates high risk). Combine with multi-electrode array (MEA) systems to detect arrhythmogenic potential .

Methodological Considerations

Q. How should researchers handle waste containing this compound to comply with safety protocols?

- Segregation : Store waste separately in labeled, chemically resistant containers.

- Neutralization : Treat acidic/basic byproducts with appropriate buffers before disposal.

- Documentation : Maintain records of waste composition and disposal routes per EPA/OSHA guidelines. Collaborate with certified hazardous waste management services .

Q. What computational tools predict the compound’s metabolic pathways?

Use software like Schrödinger’s ADMET Predictor or MetaSite to identify likely Phase I/II metabolism sites (e.g., CYP3A4-mediated oxidation or glucuronidation). Validate predictions with in vitro microsomal incubations and UPLC-QTOF-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。